(r)-1-(4-Fluorobenzyl)-3-methylpiperazine

CCR1 antagonist BX-471 chiral synthesis

(R)-1-(4-Fluorobenzyl)-3-methylpiperazine (CAS 422270-29-9) is a chiral 2-methylpiperazine derivative bearing a 4-fluorobenzyl substituent, with molecular formula C₁₂H₁₇FN₂ and molecular weight 208.28 g/mol. This compound serves as a versatile small molecule scaffold in medicinal chemistry and is commercially available in research quantities (typically ≥95% purity) with pricing ranging from $354 for 100 mg to $3,065 for 5 g from qualified suppliers.

Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
CAS No. 422270-29-9
Cat. No. B1600837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-1-(4-Fluorobenzyl)-3-methylpiperazine
CAS422270-29-9
Molecular FormulaC12H17FN2
Molecular Weight208.27 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CC2=CC=C(C=C2)F
InChIInChI=1S/C12H17FN2/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1
InChIKeyNPIPCQHHNIFPQW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(4-Fluorobenzyl)-3-methylpiperazine (CAS 422270-29-9): Chiral Piperazine Scaffold for CCR1 Antagonist and Targeted Pharmaceutical Synthesis


(R)-1-(4-Fluorobenzyl)-3-methylpiperazine (CAS 422270-29-9) is a chiral 2-methylpiperazine derivative bearing a 4-fluorobenzyl substituent, with molecular formula C₁₂H₁₇FN₂ and molecular weight 208.28 g/mol . This compound serves as a versatile small molecule scaffold in medicinal chemistry and is commercially available in research quantities (typically ≥95% purity) with pricing ranging from $354 for 100 mg to $3,065 for 5 g from qualified suppliers . Notably, this (R)-enantiomer is the specific stereoisomer required as a key synthetic intermediate in the preparation of BX-471 (ZK-811752), a selective CCR1 antagonist that reached clinical development [1].

Why Generic Substitution Fails: Stereochemical and Structural Determinants of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine Utility


Generic substitution of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine with its S-enantiomer (CAS 940004-44-4) [1], racemic mixture, or non-fluorinated analogs is scientifically inadvisable in applications where stereochemistry governs downstream molecular recognition or synthetic pathway fidelity. The (R)-configuration at the 3-position of the piperazine ring is specifically required for the synthesis of BX-471 and related CCR1 antagonists , as documented in the Schering AG patent literature where (R)-2-methylpiperazine—not its S-enantiomer or racemate—is alkylated with 4-fluorobenzyl bromide to yield the title compound as the sole productive intermediate [2]. Furthermore, chiral resolution patents explicitly describe processes for separating enantiomers of piperazine derivatives using non-racemic chiral acids, underscoring the functional non-equivalence of the (R)- and (S)-forms in pharmaceutical contexts [1]. The 4-fluorobenzyl moiety contributes specific electronic and steric properties that distinguish this scaffold from unsubstituted benzyl or 4-chlorobenzyl analogs in receptor binding applications [3].

(R)-1-(4-Fluorobenzyl)-3-methylpiperazine: Quantitative Evidence for Differentiated Selection


Stereospecific Requirement in CCR1 Antagonist BX-471 Synthesis: (R)-Enantiomer vs. Racemate or (S)-Enantiomer

The (R)-configuration at the 2-methylpiperazine position is structurally essential for the synthesis of BX-471 (ZK-811752), a selective CCR1 antagonist with Ki = 1 nM . The synthetic route documented in US 6207665 and WO 9856771 explicitly requires alkylation of (R)-2-methylpiperazine with 4-fluorobenzyl bromide to yield (R)-1-(4-fluorobenzyl)-3-methylpiperazine as the key intermediate [1]. Substitution with the racemic mixture would introduce the (S)-enantiomer, which is not specified in the validated synthetic pathway and would require additional chiral separation steps, increasing cost and reducing yield [2].

CCR1 antagonist BX-471 chiral synthesis stereospecific intermediate

Comparative Procurement Economics: (R)-Enantiomer Pricing vs. Alternative Scaffolds

Commercial availability and pricing data enable direct economic comparison. The (R)-enantiomer (CAS 422270-29-9) is available from multiple suppliers at 95% purity: 100 mg for $354, 250 mg for $554, and 1 g for $1,057 . The (S)-enantiomer (CAS 940004-44-4) is similarly available at ≥95% purity with comparable pricing in 0.1 g, 0.25 g, and 1 g packaging . However, the (R)-enantiomer is the only stereoisomer documented in the BX-471 synthetic pathway, conferring application-specific value that justifies its selection over the (S)-enantiomer or racemate in CCR1 antagonist research programs [1].

procurement cost analysis chiral building blocks medicinal chemistry

Fragment-Based Activity: 4-Fluorobenzylpiperazine Scaffold Demonstrates Tyrosinase Inhibition Potency Relative to Kojic Acid

While direct activity data for (R)-1-(4-fluorobenzyl)-3-methylpiperazine itself are not reported in primary literature, the 1-(4-fluorobenzyl)piperazine fragment serves as a validated pharmacophore. A library of 24 compounds bearing the 4-(4-fluorobenzyl)piperazin-1-yl fragment was designed, synthesized, and screened against tyrosinase from Agaricus bisporus (TyM) [1]. The most potent derivative, compound 25, exhibited IC₅₀ = 0.96 μM, representing approximately 20-fold greater potency than the reference compound kojic acid (IC₅₀ = 17.76 μM) [1]. This establishes the 4-fluorobenzylpiperazine fragment—present in the target compound—as a privileged scaffold capable of generating nanomolar-potency inhibitors when appropriately elaborated [1].

tyrosinase inhibition antimelanogenic fragment-based design kojic acid

Structural Scaffold Comparison: 4-Fluorobenzylpiperazine vs. 4-Fluorobenzylpiperidine in Tyrosinase Inhibition

A comparative study evaluated both 1-(4-fluorobenzyl)piperazine and 1-(4-fluorobenzyl)piperidine derivatives as tyrosinase inhibitors [1]. Both scaffold classes demonstrated inhibitory activities at micromolar ranges and exhibited greater potency than the reference compound kojic acid [1]. The presence of the piperazine ring offers additional nitrogen functionality for further derivatization compared to the piperidine scaffold, providing medicinal chemists with expanded synthetic versatility for structure-activity relationship optimization [1].

scaffold comparison piperazine vs. piperidine tyrosinase structure-activity

(R)-1-(4-Fluorobenzyl)-3-methylpiperazine: Validated Application Scenarios for Research and Industrial Procurement


Synthesis of CCR1 Antagonists and Related Chemokine Receptor Modulators

This compound is the established chiral intermediate for synthesizing BX-471 (ZK-811752), a selective non-peptide CCR1 antagonist with Ki = 1 nM and 250-fold selectivity over CCR2, CCR5, and CXCR4 . The patented synthetic route (US 6207665; WO 9856771) alkylates (R)-2-methylpiperazine with 4-fluorobenzyl bromide, followed by acylation with chloroacetyl chloride and subsequent displacement reactions to yield the active CCR1 antagonist [1]. Researchers developing novel CCR1-targeted therapeutics or exploring chemokine receptor pharmacology should procure the (R)-enantiomer to ensure synthetic fidelity and avoid the need for downstream chiral resolution [2].

Antimelanogenic Drug Discovery Using 4-Fluorobenzylpiperazine Fragment-Based Design

The 1-(4-fluorobenzyl)piperazine fragment has been validated as a privileged scaffold in tyrosinase inhibitor development, with elaborated derivatives achieving IC₅₀ values as low as 0.96 μM—a 20-fold improvement over kojic acid (IC₅₀ = 17.76 μM) [3]. The fragment exhibited no considerable cytotoxicity and demonstrated anti-melanogenic effects on B16F10 melanoma cells [3]. (R)-1-(4-Fluorobenzyl)-3-methylpiperazine can serve as a starting material for structure-activity relationship campaigns aimed at developing novel therapeutics for hyperpigmentation disorders and melanoma.

Chiral Building Block for Asymmetric Synthesis and Chiral Resolution Studies

As an enantiomerically pure 2-methylpiperazine derivative, this compound functions as a versatile chiral building block for asymmetric synthesis programs. The availability of both (R)- and (S)-enantiomers (CAS 940004-44-4) enables researchers to conduct comparative stereochemical studies or to use the compound in asymmetric lithiation-trapping methodologies for synthesizing enantiopure α-substituted piperazines [4]. Chiral resolution patents (US 2019/0062316 A1) describe processes using non-racemic chiral acids to separate piperazine derivative enantiomers with high enantiomeric excess [2], positioning this compound as a relevant substrate for developing and validating novel chiral separation technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (r)-1-(4-Fluorobenzyl)-3-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.